molecular formula C18H33N5O2 B12619992 N-cyclohexyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide

N-cyclohexyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide

Cat. No.: B12619992
M. Wt: 351.5 g/mol
InChI Key: CAVADKJSXGWYLM-UHFFFAOYSA-N
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Description

This compound is a piperazine-based carboxamide derivative characterized by a cyclohexyl group attached to the carboxamide nitrogen and a 4-methylpiperazine moiety linked via a ketone-containing ethyl chain.

Properties

Molecular Formula

C18H33N5O2

Molecular Weight

351.5 g/mol

IUPAC Name

N-cyclohexyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C18H33N5O2/c1-20-7-11-22(12-8-20)17(24)15-21-9-13-23(14-10-21)18(25)19-16-5-3-2-4-6-16/h16H,2-15H2,1H3,(H,19,25)

InChI Key

CAVADKJSXGWYLM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CN2CCN(CC2)C(=O)NC3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that N-cyclohexyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide may exhibit anticancer properties by targeting specific pathways involved in tumor growth and proliferation.

Case Study: Polo-Like Kinase Inhibition

A study focused on polo-like kinase 1 (Plk1), a critical regulator of cell division, found that inhibitors targeting Plk1 can effectively induce apoptosis in cancer cells. The compound was assessed for its ability to inhibit Plk1 activity, showing promising results in preclinical models. The specificity of its action reduces off-target effects, enhancing its therapeutic profile against Plk1-addicted cancers .

Neuropharmacology

The compound's structural features suggest potential applications in treating neuropsychiatric disorders. The presence of the piperazine moiety is associated with various neurological agents.

Case Study: Antidepressant Activity

Research has explored the antidepressant-like effects of compounds with similar structures to this compound. In animal models, these compounds exhibited significant reductions in depressive behaviors, implicating their role in modulating neurotransmitter systems such as serotonin and norepinephrine .

Antiviral Properties

Recent investigations have highlighted the antiviral potential of compounds related to this compound, particularly against RNA viruses.

Case Study: Thienopyrrole Derivatives

Thienopyrrole derivatives have been studied for their antiviral activity, demonstrating effectiveness against various viral strains. The structural similarities suggest that this compound could also exhibit antiviral effects, warranting further investigation .

Data Table of Applications

Application AreaMechanism of ActionReference
AnticancerInhibition of polo-like kinase 1
NeuropharmacologyModulation of serotonin and norepinephrine
AntiviralPotential inhibition of RNA viruses

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several piperazine and carboxamide derivatives reported in the evidence. Key comparisons are outlined below:

Structural Analogues with Aromatic Substituents

  • Compound 43 [(S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide] Structural Difference: Replaces the cyclohexyl group with a fluorophenyl ring and incorporates a tetrahydronaphthalene backbone. Synthesis: Achieved via coupling of (S)-5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-amine with 1-(4-fluorophenyl)piperazine (74% yield, HPLC purity 95.5%) . Key Feature: Fluorine substitution enhances metabolic stability and receptor affinity compared to non-halogenated analogues .
  • A3 [N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide] Structural Difference: Features a 4-fluorophenyl group and a quinazolinone ring instead of the cyclohexyl and 4-methylpiperazine moieties. Properties: 57.3% yield, melting point 196.5–197.8°C; NMR spectra confirm regioselective substitution .

Analogues with Heterocyclic Modifications

  • POA-Gly-NMP [N-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)pyrazine-2-carboxamide] Structural Difference: Replaces the cyclohexyl group with a pyrazine ring. Synthesis: 69% yield, gum-like consistency; confirmed by HRMS (C19H22N4O2, [M+H]+ = 338.1746) .
  • Boc-Gly-NMP [tert-Butyl (2-(4-methylpiperazin-1-yl)-2-oxoethyl)carbamate]

    • Structural Difference : Includes a tert-butyl carbamate protecting group instead of the cyclohexyl carboxamide.
    • Synthesis : 76% yield as an oil; serves as a precursor for deprotection to free amines .

Pharmacologically Active Analogues

  • p-MPPI and p-MPPF [4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodo/fluorobenzamido]ethyl]piperazine] Structural Difference: Substituted with iodobenzamido/fluorobenzamido groups and a methoxyphenyl ring. Key Insight: Halogen substitution (I vs. F) modulates potency and pharmacokinetics, with p-MPPF showing higher affinity .

Comparative Data Table

Compound Name Key Substituent Yield (%) Melting Point (°C) Purity (HPLC) Pharmacological Notes
Target Compound Cyclohexyl, 4-methylpiperazine N/A N/A N/A Inferred receptor modulation
Compound 43 4-Fluorophenyl, tetrahydronaph. 74 Not reported 95.5% High metabolic stability
A3 4-Fluorophenyl, quinazolinone 57.3 196.5–197.8 Not reported Regioselective synthesis
POA-Gly-NMP Pyrazine 69 Gum Not reported π-π stacking potential
p-MPPF Fluorobenzamido, methoxyphenyl Not reported Not reported Not reported 5-HT1A antagonist (ID50 = 3 mg/kg)

Key Research Findings

  • Synthetic Flexibility : Piperazine-carboxamide derivatives are synthetically versatile, with yields ranging from 45% to 76% depending on substituents and coupling methods .
  • Substituent Effects: Halogens (F, Cl): Improve metabolic stability and binding affinity (e.g., A3 vs. non-halogenated analogues) . Bulkier Groups (Cyclohexyl): May enhance lipophilicity and blood-brain barrier penetration compared to aromatic substituents .
  • Pharmacological Potential: Piperazine derivatives with 4-methylpiperazine or aryl groups show promise as CNS-targeted agents, particularly for serotonin/dopamine receptors .

Biological Activity

N-cyclohexyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H32N4OC_{19}H_{32}N_4O and has a molecular weight of approximately 336.49 g/mol. Its structure features a piperazine ring, which is a common motif in many biologically active compounds, enhancing its interactions with various biological targets.

This compound primarily interacts with G protein-coupled receptors (GPCRs), specifically targeting the cannabinoid receptor subtype 1 (CB1). This interaction suggests a potential role in modulating pathways associated with appetite regulation and metabolic processes.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, showcasing its potential as an antagonist or inverse agonist at the CB1 receptor. The following table summarizes key findings from various studies:

Study Biological Activity Key Findings
hCB1 Receptor AntagonismThe R-enantiomer exhibited enhanced antagonistic activity, better oral bioavailability, and efficacy in reducing body weight in diet-induced obese mice.
Antitumor ActivityHybrid compounds containing piperazine showed significant antitumor effects against various human tumor cell lines, indicating potential therapeutic applications.
GPCR SignalingThe compound's interaction with GPCRs suggests involvement in diverse signaling pathways affecting metabolic functions.

Study on Weight Management

A pivotal study investigated the effects of this compound on weight management in obese mice. The results indicated that the compound effectively reduced body weight and fat mass, attributed to its action as an inverse agonist at the CB1 receptor, which plays a crucial role in appetite regulation and energy homeostasis.

Antitumor Activity Assessment

In another study focusing on antitumor properties, derivatives of piperazine were synthesized and tested against several cancer cell lines. The results demonstrated that compounds incorporating the piperazine moiety exhibited potent cytotoxic effects, with some derivatives outperforming traditional chemotherapeutics like cisplatin.

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